1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that contains both pyrrolidine and thiophene rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Rings: Thiophene rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling.
Carbonylation: The carbonyl group can be introduced using carbonylation reactions, often involving carbon monoxide and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or substituted thiophenes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine
- 1-(4-Methylthiophen-2-yl)-3-(thiophen-3-yl)pyrrolidine
Uniqueness
1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine is unique due to the presence of both a carbonyl group and a methyl-substituted thiophene ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-10-6-13(18-8-10)14(16)15-4-2-11(7-15)12-3-5-17-9-12/h3,5-6,8-9,11H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFXCIRWKGRSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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